molecular formula C21H13NO4S B411138 1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Cat. No.: B411138
M. Wt: 375.4g/mol
InChI Key: QDEJGGSCLUCZCY-UHFFFAOYSA-N
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Description

1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines the indole nucleus with a sulfonic acid ester group, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic conditions to form the indole ring . The sulfonic acid ester group is then introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonamide
  • 2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid methyl ester

Uniqueness

1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is unique due to its specific structural features, which combine the indole nucleus with a sulfonic acid ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H13NO4S

Molecular Weight

375.4g/mol

IUPAC Name

naphthalen-1-yl 2-oxo-1H-benzo[cd]indole-6-sulfonate

InChI

InChI=1S/C21H13NO4S/c23-21-16-9-4-8-15-19(12-11-17(22-21)20(15)16)27(24,25)26-18-10-3-6-13-5-1-2-7-14(13)18/h1-12H,(H,22,23)

InChI Key

QDEJGGSCLUCZCY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Origin of Product

United States

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